REACTION_CXSMILES
|
[CH2:1]([NH2:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Cl[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[C:10]([Cl:17])[N:9]=1.C([O-])([O-])=O.[Na+].[Na+]>CCO>[Cl:17][C:10]1[N:9]=[C:8]([NH:6][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
ADDITION
|
Details
|
dilute the resultant slurry with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
collect solid
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
Wash the solid with ice water (4×50 mL) and air
|
Type
|
CUSTOM
|
Details
|
dry overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Recrystallize the material from EtOAc and hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)NCC(C)(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.23 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |